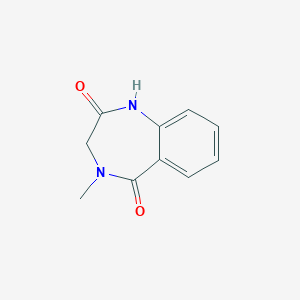

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

概要

説明

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring.

準備方法

The synthesis of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between an appropriate amine and a diketone under acidic or basic conditions can yield the desired benzodiazepine derivative . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

化学反応の分析

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized benzodiazepine derivatives .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

- Molecular Formula : C10H10N2O2

- Molecular Weight : Approximately 190.2 g/mol

- Melting Point : Ranges from 188 to 192 °C

- Functional Groups : Contains a fused benzene and diazepine ring system with carbonyl groups at positions 2 and 5.

Mechanism of Action

The primary mechanism involves interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex:

- Target : GABA receptor-ionophore complex.

- Mode of Action : Acts as an allosteric modulator, enhancing inhibitory neurotransmission in the central nervous system by facilitating chloride ion flow across neuronal membranes .

Chemistry

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione serves as a crucial building block in synthesizing more complex benzodiazepine derivatives. Its reactivity primarily involves nucleophilic attacks at the carbonyl groups, allowing for various synthetic pathways.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of other benzodiazepines and heterocyclic compounds. |

| Synthetic Pathways | Multi-step synthesis involving cyclization reactions under controlled conditions. |

Biology

In biological research, this compound is studied for its effects on GABA receptors, making it valuable for neuropharmacology research. It aids in understanding neurotransmission processes and developing drugs targeting anxiety and seizure disorders.

| Biological Application | Description |

|---|---|

| Neuropharmacology | Investigated for its anxiolytic and anticonvulsant properties. |

| GABA Interaction | Explores modulation of GABAergic neurotransmission pathways. |

Medicine

The potential therapeutic applications include the development of anxiolytic, sedative, and anticonvulsant drugs. Recent studies have indicated that derivatives of this compound exhibit promising anti-tumor activity by inhibiting tumor cells and stem cells.

| Medical Application | Description |

|---|---|

| Anxiolytic Drugs | Potential development of new medications for anxiety disorders. |

| Anti-Tumor Activity | Research shows efficacy in inhibiting tumor cell growth . |

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its properties facilitate the creation of safer pharmaceuticals with improved efficacy.

| Industrial Application | Description |

|---|---|

| Pharmaceutical Development | Used in creating safer drug formulations with enhanced stability. |

| Material Science | Explored for its potential in developing new chemical processes. |

Case Studies

-

GABA Receptor Modulation Study

- A study demonstrated that derivatives of this compound significantly enhance GABA receptor activity in vitro.

- Findings suggest potential applications in treating neurological disorders such as epilepsy and anxiety.

- Anti-Tumor Efficacy Research

-

Synthesis Innovations

- Recent advancements in synthetic methodologies have improved the yield and purity of this compound.

- One-pot reactions have been developed that streamline production while maintaining high quality.

作用機序

The mechanism of action of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the GABA receptor-ionophore complex. It acts as a modulator, enhancing the effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to an increased inhibitory effect on neuronal activity, which is the basis for its anxiolytic and sedative properties .

類似化合物との比較

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be compared with other benzodiazepine derivatives such as:

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Similar in structure but with different substitution patterns, leading to variations in pharmacological effects.

Diazepam: A well-known benzodiazepine with a different substitution pattern, widely used for its anxiolytic and anticonvulsant properties.

Lorazepam: Another benzodiazepine derivative with distinct pharmacokinetic and pharmacodynamic properties

The uniqueness of this compound lies in its specific substitution pattern, which influences its interaction with the GABA receptor and its overall pharmacological profile.

生物活性

Chemical Identity

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known by its CAS number 3415-35-8, is a compound belonging to the benzodiazepine class. Its molecular formula is with a molecular weight of approximately 178.20 g/mol. This compound features a fused benzodiazepine ring structure that is integral to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Benzodiazepines generally exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Pharmacological Properties

Research indicates that derivatives of benzodiazepines can exhibit various pharmacological properties:

- Anxiolytic Effects : Studies have shown that compounds similar to this compound can reduce anxiety in animal models.

- Sedative Effects : As a CNS depressant, it may induce sedation and sleepiness.

Comparative Biological Activity

A comparative analysis of related benzodiazepine derivatives highlights the potency and efficacy of this compound. Below is a summary table showcasing biological activities of selected benzodiazepines:

| Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Diazepam | High | High | High |

| Lorazepam | High | Moderate | High |

| Clonazepam | High | Moderate | Very High |

Case Studies and Research Findings

Several studies have investigated the biological activities of benzodiazepine derivatives:

- Study on Anxiolytic Effects : A study published in Journal of Medicinal Chemistry demonstrated that modifications on the benzodiazepine core could enhance anxiolytic activity. The study highlighted that introducing a methyl group at position 4 increased binding affinity to GABA receptors .

- Sedative Properties : Research conducted on various benzodiazepines indicated that structural modifications significantly affect sedative properties. The presence of a methyl group at position 4 was linked to increased sedative effects compared to its non-substituted counterparts .

- Anticonvulsant Activity : A comparative analysis showed that certain structural features in benzodiazepines correlate with anticonvulsant activity. The presence of a diketone moiety in compounds like this compound contributes to its potential anticonvulsant properties .

Safety and Toxicology

While benzodiazepines are widely used for their therapeutic effects, they also carry risks such as dependence and withdrawal symptoms. Toxicological studies indicate that high doses can lead to severe CNS depression and respiratory failure . Therefore, careful dosage and monitoring are crucial during clinical use.

特性

IUPAC Name |

4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHUQIMPAVOVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395576 | |

| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3415-35-8 | |

| Record name | 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。